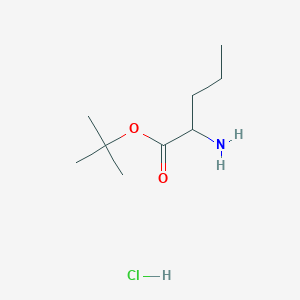

Tert-butyl 2-aminopentanoate hydrochloride

Description

BenchChem offers high-quality Tert-butyl 2-aminopentanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-aminopentanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl 2-aminopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-5-6-7(10)8(11)12-9(2,3)4;/h7H,5-6,10H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHANSSYWITJHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Identity and Physicochemical Profiling

Engineering Peptidomimetics: A Technical Whitepaper on H-Nva-OtBu·HCl

As a Senior Application Scientist in peptide engineering and drug development, I frequently encounter the need for specialized non-proteinogenic amino acids to overcome the proteolytic instability of native peptides. H-Nva-OtBu·HCl (L-Norvaline tert-butyl ester hydrochloride) serves as a critical building block in synthesizing macrocyclic modulators, protease inhibitors, and arginase-targeting therapeutics.

This whitepaper details its physicochemical properties, synthetic utility, and the causality behind its implementation in modern drug development.

Before integrating any building block into a synthetic pipeline, its physicochemical parameters must be strictly defined. The compound L-Norvaline tert-butyl ester hydrochloride (CAS: 119483-47-5) is defined by the molecular formula C9H19NO2·HCl (often denoted as C9H20ClNO2 to account for the hydrochloride salt)[1],.

Depending on the isotopic weights used for calculation by different commercial suppliers, its molecular weight is reported between 209.64 g/mol and 209.71 g/mol [1],.

Table 1: Quantitative Physicochemical Summary

| Property | Value |

|---|---|

| Chemical Name | L-Norvaline tert-butyl ester hydrochloride |

| Synonyms | L-Nva-OtBu·HCl, tert-butyl (2S)-2-aminopentanoate hydrochloride[2] |

| CAS Number | 119483-47-5 |

| Molecular Formula | C9H19NO2·HCl (or C9H20ClNO2)[1], |

| Molecular Weight | 209.64 – 209.71 g/mol [1], |

| Melting Point | 140 °C – 147 °C[1], |

| Appearance | White crystalline solid / powder[1], |

| Storage Conditions | 0 – 8 °C, sealed in a dry environment |

The Causality of Structural Choices in Drug Design

Selecting H-Nva-OtBu·HCl is never arbitrary; it solves specific biochemical and synthetic bottlenecks.

The Norvaline (Nva) Core: Norvaline is an unbranched, aliphatic, non-proteinogenic amino acid. Unlike its isomer valine, which is branched at the beta-carbon and causes significant steric hindrance during peptide coupling, norvaline's linear propyl side chain allows for highly efficient amide bond formation.

Biologically, L-norvaline is a potent, competitive inhibitor of the enzyme arginase[3]. In cellular microenvironments, arginase and endothelial nitric oxide synthase (eNOS) compete for the same substrate: L-arginine[3]. By inhibiting arginase, L-norvaline prevents the shunting of L-arginine into urea and polyamines (which can promote tumor proliferation), thereby increasing the bioavailability of L-arginine for eNOS to produce cytotoxic and vasodilatory Nitric Oxide (NO)[3],[4]. This dual utility makes Nva a highly sought-after motif in developing targeted immunotherapies and cardiovascular drugs[4].

The tert-Butyl (tBu) Ester Protection: The C-terminal tBu ester is orthogonal to standard Fmoc/Boc chemistries. It resists catalytic hydrogenation and mild basic conditions, only cleaving under strong acidic conditions (e.g., Trifluoroacetic acid). This allows chemists to selectively deprotect the N-terminus and elongate the peptide chain without premature C-terminal hydrolysis.

The Hydrochloride (HCl) Salt: The free amine of a tBu ester is prone to spontaneous diketopiperazine formation or degradation. Supplying it as an HCl salt locks the amine in a protonated, unreactive state, drastically improving shelf-life and solubility in polar organic solvents prior to neutralization[1].

Biological Pathway Visualization

To understand the pharmacological value of incorporating Norvaline into drug scaffolds, we must visualize its mechanism of action within the L-Arginine metabolic pathway.

Figure 1: L-Norvaline shunts L-Arginine metabolism toward Nitric Oxide by inhibiting Arginase.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify success at every step before proceeding.

Protocol 1: Free-Basing H-Nva-OtBu·HCl for Macrocyclic Synthesis

Causality: While in situ neutralization with tertiary amines (like DIPEA) is common, relying on it during complex macrocyclization or sterically demanding couplings can lead to sluggish kinetics due to hydrochloride interference. Performing a dedicated free-basing extraction ensures the primary amine is fully nucleophilic[5].

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of H-Nva-OtBu·HCl in a 1 M aqueous solution of Na₂CO₃[5].

-

Salting Out: Saturate the aqueous layer with solid NaCl. Scientist's Note: This critical step decreases the solubility of the free amine in water, driving it into the organic phase[5].

-

Extraction: Extract the aqueous solution with Ethyl Acetate (EtOAc) three times[5].

-

Washing & Drying: Wash the combined organic phases with brine, dry over anhydrous MgSO₄, and filter[5].

-

Concentration: Concentrate under reduced pressure to yield the free amine (H-Nva-OtBu).

System Validation: Recovery should be approximately 90%[5]. TLC analysis (Ninhydrin stain) must reveal a single spot that turns purple/blue upon heating, confirming the presence of the primary amine and the absence of degradation (e.g., premature ester hydrolysis).

Protocol 2: HATU-Mediated Peptide Coupling of H-Nva-OtBu

Causality: Coupling a sterically unhindered primary amine like Nva is generally straightforward, but utilizing HATU ensures rapid formation of the active ester, minimizing epimerization of the upstream carboxylic acid. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of the N-protected amino acid (e.g., Fmoc-AA-OH) and 1.1 eq of HATU in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add 2.0 eq of DIPEA to the mixture. Stir for 5 minutes at room temperature to pre-form the highly reactive O-At ester.

-

Amine Introduction: Add 1.1 eq of the free-based H-Nva-OtBu (from Protocol 1) dissolved in a minimal volume of DMF.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours.

System Validation: Monitor reaction completion via LC-MS or TLC. The disappearance of the activated ester mass/spot and the emergence of the product mass validates the coupling. If unreacted amine persists, a positive Ninhydrin test will indicate incomplete conversion, signaling the need for additional activated acid.

References

-

L-Norvaline tert-butyl ester hydrochloride - ChemBK . chembk.com. 1

-

L-Norvaline tert-butyl ester hydrochloride - Chem-Impex . chemimpex.com.

-

L-Norvaline tert-butyl ester hydrochloride | 119483-47-5 - Sigma-Aldrich . sigmaaldrich.com. 2

-

EP1773869B9 - Macrocyclic modulators of the ghrelin receptor - Google Patents . google.com. 5

-

Arginase modulates nitric oxide production in activated macrophages - PubMed - NIH . nih.gov. 3

-

Macrophage Arginase Promotes Tumor Cell Growth and Suppresses Nitric Oxide-mediated Tumor Cytotoxicity - AACR Journals . aacrjournals.org. 4

Sources

- 1. chembk.com [chembk.com]

- 2. L-Norvaline tert-butyl ester hydrochloride | 119483-47-5 [sigmaaldrich.com]

- 3. Arginase modulates nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. EP1773869B9 - Macrocyclic modulators of the ghrelin receptor - Google Patents [patents.google.com]

The Solubility Dynamics of Tert-butyl 2-aminopentanoate Hydrochloride: A Mechanistic Guide for Peptide Synthesis

Executive Summary

Tert-butyl 2-aminopentanoate hydrochloride (CAS: 119483-47-5), frequently designated as L-norvaline tert-butyl ester hydrochloride (H-Nva-OtBu·HCl), is an indispensable chiral building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). A profound understanding of its biphasic solubility profile is critical for optimizing reaction yields, designing purification workflows, and preventing premature degradation.

This whitepaper dissects the thermodynamic drivers governing the solubility of H-Nva-OtBu·HCl in aqueous versus organic media. By analyzing the push-pull relationship between its ionic core and lipophilic substituents, we provide a field-proven, self-validating protocol for manipulating its solubility state during liquid-liquid extraction.

Molecular Anatomy & Thermodynamic Drivers of Solubility

The solubility behavior of H-Nva-OtBu·HCl is not uniform; it is a highly tunable property dictated by the compound's structural dichotomy. The molecule features three distinct functional domains that compete for solvent interaction:

-

The Ammonium Chloride Core ( −NH3+Cl− ): This ionic domain is highly polar. In aqueous environments, it undergoes rapid solvation driven by strong ion-dipole interactions, making the salt highly soluble in water and polar protic solvents. Maintaining the compound as a hydrochloride salt is essential for long-term shelf stability, as it prevents auto-aminolysis and diketopiperazine formation [1].

-

The Propyl Side Chain ( −CH2CH2CH3 ): The aliphatic tail of the norvaline core introduces localized lipophilicity, promoting van der Waals interactions with non-polar solvents.

-

The Tert-butyl Ester ( −O-tBu ): The bulky tert-butyl group serves a dual purpose. Chemically, it protects the C-terminus from unwanted side reactions. Thermodynamically, its extreme steric bulk shields the ester dipole, drastically increasing the molecule's overall lipophilicity and enhancing its solubility in organic solvents once the amine is deprotonated [3].

The solubility of such amino acid derivatives in water decreases logarithmically as the dielectric constant of the solvent mixture drops [4]. Therefore, the transition from the hydrochloride salt to the free amine acts as a "solubility switch."

Structural functional groups dictating the biphasic solubility profile of H-Nva-OtBu·HCl.

Quantitative Solubility Matrix

To facilitate rational solvent selection during synthesis, the following matrix summarizes the solubility behavior of both the HCl salt and the free base across various media.

| Solvent | Polarity Index | Solubility of HCl Salt | Solubility of Free Amine | Mechanistic Driver |

| Water | 10.2 | High (>50 mg/mL) | Very Low | Ion-dipole interactions with −NH3+ and Cl− dominate the salt form. |

| Methanol | 5.1 | High | High | Hydrogen bonding and moderate dielectric constant support both forms. |

| Dichloromethane (DCM) | 3.1 | Moderate | High | Solvation of the bulky t-butyl and propyl groups via dispersion forces. |

| Ethyl Acetate (EtOAc) | 4.4 | Low | Very High | Strong van der Waals interactions with the deprotonated free amine. |

| Hexane | 0.1 | Insoluble | Moderate | Purely non-polar; lacks the energy to break the ionic lattice of the salt. |

Operational Workflow: The Free-Basing Extraction Protocol

In advanced synthetic applications—such as the development of macrocyclic modulators of the ghrelin receptor—H-Nva-OtBu·HCl must be converted into its free amine (H-Nva-OtBu) to participate in nucleophilic coupling reactions [2].

Because the free amine is highly susceptible to degradation, the free-basing protocol must be rapid, efficient, and self-validating. The following methodology utilizes the "salting-out" effect to force the lipophilic free amine into an organic phase (Ethyl Acetate).

Step-by-Step Methodology

Phase 1: Dissolution & Basification

-

Dissolution: Suspend 1.0 eq of H-Nva-OtBu·HCl in a 1 M aqueous solution of Sodium Carbonate ( Na2CO3 ).

-

Causality: Na2CO3 is a mild base (pH ~11) that efficiently deprotonates the ammonium salt without causing base-catalyzed hydrolysis of the tert-butyl ester.

-

-

Salting-Out: Saturate the aqueous solution with solid Sodium Chloride ( NaCl ).

-

Causality: Adding NaCl drastically increases the ionic strength of the aqueous phase. This maximizes the chemical potential of the newly formed, non-polar free amine in the aqueous layer, thermodynamically driving it out of the water.

-

Self-Validation Check: The solution should transition from clear to slightly cloudy as the free amine separates from the aqueous phase.

-

Phase 2: Liquid-Liquid Extraction 3. Extraction: Add an equal volume of Ethyl Acetate (AcOEt) and agitate vigorously. Allow the layers to separate. Repeat the extraction 3 times.

- Causality: The lipophilic tert-butyl and propyl groups exhibit high affinity for AcOEt. Multiple extractions ensure complete partition of the free amine into the organic phase.

- Self-Validation Check: A sharp, distinct phase boundary must form. If an emulsion occurs, additional NaCl or a small volume of brine can break it.

Phase 3: Isolation & Drying 4. Washing: Combine the organic phases and wash once with saturated brine. 5. Drying: Dry the organic phase over anhydrous Magnesium Sulfate ( MgSO4 ).

- Causality: MgSO4 is preferred over Na2SO4 due to its faster drying kinetics, which is critical to minimize the time the free amine spends in the presence of trace water.

- Self-Validation Check: The MgSO4 must flow freely like a "snow globe" upon swirling. Clumping indicates residual water remains.

- Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine.

Expected Yield: ~90% recovery of H-Nva-OtBu [2].

Self-validating liquid-liquid extraction workflow for free-basing H-Nva-OtBu·HCl.

Conclusion

The utility of Tert-butyl 2-aminopentanoate hydrochloride in drug development is intrinsically linked to its dynamic solubility. By leveraging the ionic nature of the hydrochloride salt for storage and the lipophilic nature of the tert-butyl ester for organic synthesis, chemists can achieve high-yield, stereochemically pure couplings. The strategic use of salting-out protocols ensures that the transition between these two solubility states is both efficient and scalable.

References

- L-Norvaline tert-butyl ester hydrochloride - ChemBK ChemBK D

- Methods of using macrocyclic modulators of the ghrelin receptor (US20110288163A1)

- CAS 69320-90-7 (L-Threonine tert-butyl ester hydrochloride) BOC Sciences.

- Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1: Protecting Groups EBIN.PUB.

An In-depth Technical Guide to L-Norvaline tert-butyl ester hydrochloride (CAS No. 119483-47-5)

Abstract

This technical guide provides a comprehensive overview of L-Norvaline tert-butyl ester hydrochloride, a key intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical drug development. The document details its physicochemical properties, provides validated synthetic and deprotection protocols, and outlines robust analytical methodologies for purity and chiral integrity assessment. This guide is intended for researchers, scientists, and professionals in the drug development sector, offering both theoretical insights and practical, field-proven experimental procedures.

Introduction: Strategic Importance in Synthesis

L-Norvaline, a non-proteinogenic amino acid, and its derivatives are of significant interest due to their unique structural and functional properties.[1] The tert-butyl ester hydrochloride salt of L-Norvaline (CAS No. 119483-47-5) is a particularly valuable building block. The tert-butyl ester group serves as a sterically hindered protecting group for the carboxylic acid functionality, preventing its participation in undesired side reactions during complex synthetic sequences.[2] This protection is crucial in multi-step processes such as solid-phase peptide synthesis (SPPS) and the construction of complex molecular architectures.[3] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in various reaction conditions.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of L-Norvaline tert-butyl ester hydrochloride is fundamental to its effective application.

| Property | Value | Source(s) |

| CAS Number | 119483-47-5 | [4] |

| Molecular Formula | C₉H₁₉NO₂·HCl | [4] |

| Molecular Weight | 209.64 g/mol | [4] |

| Appearance | White powder | [4] |

| Melting Point | 145 - 147 °C | [4] |

| Optical Rotation | [α]²⁰/D = 19 ± 1 ° (c=1 in MeOH) | [4] |

| Purity | ≥ 98% (HPLC) | [4] |

| Storage Conditions | Store at 0 - 8 °C | [4] |

Synthesis and Purification Workflow

The synthesis of L-Norvaline tert-butyl ester hydrochloride is typically achieved through the acid-catalyzed esterification of L-Norvaline. The following workflow outlines a representative and reliable method.

Caption: Synthetic and Purification Workflow for L-Norvaline tert-butyl ester hydrochloride.

Detailed Synthetic Protocol

This protocol is adapted from established methods for the synthesis of amino acid tert-butyl esters.[5]

Materials:

-

L-Norvaline

-

tert-Butyl acetate (reagent grade)

-

Perchloric acid (70%)

-

Sodium carbonate (Na₂CO₃) solution (10%)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid solution in diethyl ether (1M)

Procedure:

-

To a suspension of L-Norvaline (1 equivalent) in tert-butyl acetate (10-15 volumes) at 0 °C, slowly add perchloric acid (1.5 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 48 hours.

-

After the reaction is complete (monitored by TLC or LC-MS), wash the mixture with water and 1.0 N HCl solution.

-

Adjust the pH of the resulting aqueous solution to ~9 by the addition of a 10% sodium carbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude L-Norvaline tert-butyl ester as an oil.

-

Dissolve the crude ester in a minimal amount of diethyl ether and cool to 0 °C.

-

Slowly add a 1M solution of HCl in diethyl ether until precipitation is complete.

-

Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford L-Norvaline tert-butyl ester hydrochloride.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and chiral integrity of the synthesized compound.

Chemical Purity Assessment by HPLC

A standard reversed-phase HPLC method can be employed for the determination of chemical purity.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Chiral Purity Determination by Chiral HPLC

Ensuring the enantiomeric purity is critical for applications in pharmaceuticals and peptide synthesis. Chiral HPLC is the method of choice for this analysis.[6]

Method Rationale: The separation of enantiomers is achieved on a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives.[6]

Illustrative Chiral HPLC Method:

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose phenylcarbamates derived CSP) |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Deprotection of the tert-Butyl Ester Group

The removal of the tert-butyl ester protecting group is a critical step to liberate the carboxylic acid for subsequent reactions. This is typically achieved under acidic conditions.[2]

Caption: Mechanism of Acid-Catalyzed Deprotection of the tert-Butyl Ester.

Standard Deprotection Protocol using Trifluoroacetic Acid (TFA)

Materials:

-

L-Norvaline tert-butyl ester hydrochloride

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether (cold)

Procedure:

-

Dissolve L-Norvaline tert-butyl ester hydrochloride in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

-

Stir the solution at room temperature for 2-5 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.

-

Add cold diethyl ether to the residue to precipitate the deprotected L-Norvaline.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Milder Deprotection using Aqueous Phosphoric Acid

For substrates sensitive to strong acids like TFA, aqueous phosphoric acid offers a milder alternative.[7]

Procedure:

-

To a solution of the tert-butyl ester in toluene, add 85% aqueous phosphoric acid (5-10 equivalents).

-

Heat the reaction mixture to 50-60 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an appropriate organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Applications in Research and Development

L-Norvaline tert-butyl ester hydrochloride is a versatile building block with several key applications:

-

Peptide Synthesis: It serves as a crucial component in the synthesis of peptides containing the non-proteinogenic amino acid L-Norvaline.[3] The tert-butyl ester protects the C-terminus during peptide bond formation.

-

Pharmaceutical Development: This compound is utilized in the synthesis of various pharmaceutical agents, particularly those targeting metabolic pathways where L-Norvaline's role as an arginase inhibitor is of interest.[1][4]

-

Biochemical Research: Researchers employ this compound to study amino acid metabolism and its implications in various diseases, which can lead to the development of new therapeutic strategies.[4]

Conclusion

L-Norvaline tert-butyl ester hydrochloride is a synthetically valuable compound with well-defined properties and established protocols for its synthesis, purification, and deprotection. Its utility in peptide synthesis and drug discovery is underscored by the strategic use of the tert-butyl ester as a protecting group. The methodologies outlined in this guide provide a robust framework for the successful application of this important chemical intermediate in a research and development setting.

References

-

Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. RSC. [Link]

-

Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

-

Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(19), 6141–6144. [Link]

-

LifeTein. (2025). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]

-

Azev, V. N., et al. (2023). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Russian Journal of Bioorganic Chemistry, 49(3), 291–295. [Link]

-

Azevedo, E., et al. (2026). An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. ChemInform. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF DI(tert-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

PubMed. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. Journal of Molecular Graphics and Modelling. [Link]

-

Bonora, G. M., et al. (1976). Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. International Journal of Peptide and Protein Research, 8(4), 355-360. [Link]

-

ResearchGate. (n.d.). Chromatogram of the enantioresolution of norvaline. ResearchGate. [Link]

-

ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. ResearchGate. [Link]

-

PubMed. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]

-

bioRxiv. (2022). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. bioRxiv. [Link]

-

CORE. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. CORE. [Link]

-

Agilent. (n.d.). Amino Acid Analysis. Agilent. [Link]

-

Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 166-174. [Link]

-

Mazza, F., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. International Journal of Molecular Sciences, 23(21), 13410. [Link]

-

Fomin, A. S., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 10(3), 86–93. [Link]

-

Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. rsc.org [rsc.org]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. pubs.acs.org [pubs.acs.org]

Navigating Steric Microenvironments in Peptide Synthesis: A Comparative Analysis of Norvaline and Valine tert-Butyl Esters

Executive Summary

In the design of peptidomimetics and the execution of complex peptide synthesis, the selection of amino acid building blocks and their protecting groups dictates both synthetic feasibility and the pharmacological profile of the final molecule. This whitepaper provides an in-depth technical analysis of the differences between Valine tert-butyl ester (Val-OtBu) and Norvaline tert-butyl ester (Nva-OtBu) . By examining their structural topologies, we decode how a simple shift from a branched to a linear aliphatic side chain fundamentally alters coupling kinetics, supramolecular assembly, and biological activity.

Mechanistic Structural Analysis: The Role of Side-Chain Topology

The core difference between Valine and Norvaline lies in the arrangement of their aliphatic side chains, which directly impacts their behavior when protected by a bulky tert-butyl (OtBu) ester at the C-terminus.

-

Valine (Val): A canonical, proteinogenic amino acid characterized by a β -branched isopropyl side chain[1]. This branching places significant electron density and physical bulk immediately adjacent to the peptide backbone. When combined with a bulky C-terminal OtBu protecting group, the α -amine is sequestered within a highly hindered steric microenvironment. This "double shield" makes Val-OtBu a sluggish nucleophile during solution-phase peptide synthesis (SPPS or LPPS)[2].

-

Norvaline (Nva): A non-proteinogenic, linear isomer of valine featuring a straight propyl side chain[1]. Because it lacks β -branching, the steric bulk is extended away from the α -carbon. This subtle structural variation significantly reduces steric hindrance around the α -amine, rendering Nva-OtBu a far more reactive nucleophile[1].

-

The tert-Butyl Ester (OtBu) Group: Both molecules utilize the OtBu group to protect the C-terminal carboxylic acid. The OtBu group provides excellent stability against nucleophilic attack and basic conditions (making it orthogonal to Fmoc-deprotection strategies) but requires strong acidic conditions (e.g., Trifluoroacetic acid, TFA) for removal.

Figure 1: Mechanistic impact of side-chain topology on steric hindrance and coupling kinetics.

Quantitative Data & Physicochemical Profiling

The structural differences manifest in distinct physicochemical properties that dictate their utility in the laboratory. The table below summarizes the critical parameters of the hydrochloride salts of these esters, which are the standard stable forms used in synthesis.

| Parameter | L-Valine tert-butyl ester HCl | L-Norvaline tert-butyl ester HCl |

| CAS Number | 13518-40-6 | 119483-47-5[3] |

| Linear Formula | (CH₃)₂CHCH(NH₂)COOC(CH₃)₃ · HCl | CH₃CH₂CH₂CH(NH₂)COOC(CH₃)₃ · HCl |

| Molecular Weight | 209.71 g/mol | 209.71 g/mol |

| Side Chain Topology | β -branched (Isopropyl) | Linear unbranched (Propyl) |

| Proteinogenic Status | Canonical[1] | Non-proteinogenic[1] |

| Primary Biological Role | Muscle metabolism, protein synthesis[1] | Arginase inhibitor, tissue protection[1] |

| Supramolecular Behavior | High propensity for β -sheet disruption | Forms distinct hydrogels and nanotubes[4] |

Implications in Drug Design and Supramolecular Assembly

The decision to substitute Valine with Norvaline in a drug candidate goes beyond synthetic convenience; it fundamentally alters the biological and physical properties of the peptide.

Pharmacological Resistance and Target Binding: Because Norvaline is non-proteinogenic, incorporating Nva-OtBu into a peptide sequence (followed by deprotection) yields peptidomimetics that are highly resistant to standard proteolytic degradation[1]. Furthermore, Norvaline acts as a potent arginase inhibitor, modulating nitric oxide (NO) synthesis and oxidative stress pathways, which is highly desirable in cardiovascular and neuroprotective drug development[1].

Supramolecular Architecture: In materials science, the self-assembly of dipeptides is heavily influenced by steric bulk. Studies have shown that the β -branching of Valine can hinder the formation of certain highly ordered crystalline nanotubes or hydrogels. Conversely, the linear nature of Norvaline allows for tighter molecular packing, enabling the design of novel supramolecular architectures and bio-inspired cages that Valine cannot support due to steric clashes[4].

Methodological Framework: Comparative Coupling Protocol

To empirically validate the kinetic differences between Val-OtBu and Nva-OtBu, scientists must employ a self-validating solution-phase coupling protocol. The following methodology outlines a rigorous approach to coupling a sterically demanding amino acid (e.g., Fmoc-Ile-OH) to both esters.

Step-by-Step Methodology

1. Reagent Preparation & Internal Control Setup

-

Action: Prepare 0.1 M solutions of Fmoc-Ile-OH, H-Val-OtBu·HCl, and H-Nva-OtBu·HCl in anhydrous N,N-Dimethylformamide (DMF).

-

Self-Validation (Internal Control): Prepare a parallel reaction using H-Ala-OtBu·HCl (a minimally hindered ester) to validate the efficacy of the coupling reagents. If the Ala reaction fails, the reagents are compromised.

-

Causality: DMF is chosen as a polar aprotic solvent because it effectively dissolves both the hydrophobic Fmoc-amino acids and the polar HCl salts, while stabilizing the polar transition state of the amidation reaction.

2. Carboxyl Activation

-

Action: To the Fmoc-Ile-OH solution, add 1.05 equivalents of HATU and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 3 minutes.

-

Causality: HATU is selected over standard carbodiimides (like DIC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is mandatory to overcome the extreme steric hindrance of the Val-OtBu nucleophile.

3. Nucleophilic Coupling

-

Action: Introduce 1.0 equivalent of the respective amino acid ester (Val-OtBu or Nva-OtBu) to the activated mixture.

-

Causality: The excess DIPEA serves a dual purpose: it maintains the basic environment required for HATU activation and deprotonates the HCl salt of the amino acid ester, liberating the free α -amine for nucleophilic attack.

4. In-Process Monitoring & Self-Validation

-

Action: Extract 10 μ L aliquots at t=1h and t=4h . Quench in 50% Acetonitrile/Water and analyze via LC-MS.

-

Self-Validation (Orthogonal Check): Perform a Kaiser (Ninhydrin) test on the reaction mixture. A persistent deep blue color indicates unreacted free amines (sluggish coupling, expected for Val-OtBu), whereas a yellow color indicates complete conversion (expected faster for Nva-OtBu).

5. Global Deprotection

-

Action: Following successful coupling and Fmoc removal, treat the peptide with a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O for 2 hours to remove the OtBu group.

-

Causality: The highly acidic TFA cleaves the tert-butyl ester, generating a tert-butyl carbocation. TIS is included as a potent scavenger to trap this reactive carbocation, preventing the unwanted re-alkylation of the peptide backbone or side chains.

Figure 2: Self-validating workflow for evaluating amino acid ester reactivity.

References

-

Unusual Amino Acids: Norvaline | LifeTein Peptide Blog . LifeTein. Available at:[1]

-

L-Valine tert-butyl ester hydrochloride = 99.0 13518-40-6 . Sigma-Aldrich. Available at:

-

L-Norvaline tert-butyl ester hydrochloride | 119483-47-5 . Sigma-Aldrich. Available at:[3]

-

Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis . MDPI. Available at:[2]

-

Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine . MDPI. Available at:[4]

Sources

Thermodynamic stability of amino acid tert-butyl ester hydrochlorides

An In-depth Technical Guide to the Thermodynamic Stability of Amino Acid tert-Butyl Ester Hydrochlorides

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of amino acid tert-butyl ester hydrochlorides, a class of compounds critical to modern peptide synthesis and pharmaceutical development. These intermediates, while invaluable, possess inherent structural liabilities that can compromise their integrity. This document elucidates the fundamental principles governing their stability, details the primary degradation pathways—acid-catalyzed hydrolysis and thermal elimination—and provides field-proven, step-by-step protocols for assessing their stability using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and stability-indicating High-Performance Liquid Chromatography (HPLC). By synthesizing mechanistic understanding with practical analytical strategies, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to ensure the quality and reliability of these vital chemical entities.

Introduction

Amino acid tert-butyl ester hydrochlorides are cornerstone intermediates in solid-phase and solution-phase peptide synthesis. The tert-butyl ester provides a robust protecting group for the C-terminus, effectively masking the carboxylic acid's reactivity while other transformations, such as peptide bond formation, are conducted at the N-terminus. Its popularity stems from its stability to a wide range of nucleophilic and basic conditions, coupled with its facile removal under specific acidic conditions.[1] However, the very features that make it a useful protecting group also define its thermodynamic vulnerabilities. The stability of these compounds is not absolute and is critically influenced by temperature, moisture, and pH. A thorough understanding of their stability profile is paramount for ensuring the chemical integrity of starting materials, which directly impacts the purity, yield, and safety of the final active pharmaceutical ingredient (API). This guide provides the scientific framework and practical methodologies to rigorously evaluate and control the stability of these essential compounds.

Section 1: Fundamental Principles of Stability

The stability of an amino acid tert-butyl ester hydrochloride is a function of three structural components: the tert-butyl ester group, the amino acid side chain, and the hydrochloride salt form.

-

The tert-Butyl Ester Group : The ester's stability is dominated by the tertiary alkyl group attached to the ester oxygen. Unlike primary or secondary esters (e.g., methyl or ethyl esters) which hydrolyze via a bimolecular acyl-oxygen cleavage (AAC2 mechanism), tert-butyl esters hydrolyze through a unimolecular alkyl-oxygen cleavage (AAL1 mechanism).[2] This is because the reaction proceeds through a highly stable tertiary carbocation intermediate. This mechanistic difference dictates its unique sensitivity to acidic conditions.

-

The Amino Acid Residue : The nature of the amino acid side chain (R-group) can exert steric and electronic effects on the molecule's stability. Bulky side chains may sterically hinder the approach of water molecules, slightly reducing the rate of hydrolysis in solution. However, for most standard amino acids, this effect is minimal compared to the dominant influence of the tert-butyl group and the presence of acid.

-

The Hydrochloride Salt : Supplying the compound as a hydrochloride salt serves two primary purposes. First, it protonates the free amino group, rendering it non-nucleophilic and preventing unwanted side reactions like intermolecular aminolysis or cyclization (e.g., diketopiperazine formation). Second, in the solid state, the salt form can influence crystal lattice energy, hygroscopicity, and ultimately, stability.[3][4] The presence of the hydrochloride creates an acidic microenvironment, which can, in the presence of adsorbed water, catalyze the hydrolysis of the ester.[5]

Section 2: Primary Degradation Pathways

Two primary degradation pathways compromise the integrity of amino acid tert-butyl ester hydrochlorides: acid-catalyzed hydrolysis and thermal elimination.

Acid-Catalyzed Hydrolysis

This is the most common degradation pathway, especially under ambient storage if moisture is not controlled. The reaction proceeds via the AAL1 mechanism, which is initiated by the protonation of the carbonyl oxygen. This is followed by the rate-determining step: the unimolecular cleavage of the alkyl-oxygen bond to form the free carboxylic acid and a stable tert-butyl carbocation.[2][6] The carbocation is then quenched by water to form tert-butanol or can lose a proton to form isobutylene.

Caption: Mechanism of AAL1 acid-catalyzed hydrolysis.

Thermal Elimination (Pyrolysis)

In the solid state and at elevated temperatures, the tert-butyl ester can undergo a unimolecular elimination reaction (E1-type) to yield the free amino acid and isobutylene gas.[7][8] This degradation pathway is particularly relevant during thermal analysis (TGA/DSC) and can occur during manufacturing processes involving heat, such as drying. The reaction is driven by the formation of a stable gaseous byproduct (isobutylene), which removes it from the equilibrium and drives the reaction to completion.

Caption: Thermal elimination of isobutylene from the ester.

Section 3: Analytical Techniques for Stability Assessment

A multi-faceted analytical approach is required to fully characterize the thermodynamic stability. DSC and TGA provide information on solid-state thermal events, while HPLC is essential for quantifying degradation over time under controlled conditions.

Caption: Workflow for a comprehensive stability assessment.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which significant mass loss occurs, corresponding to the thermal elimination of isobutylene.

Causality: TGA measures mass changes as a function of temperature. For these compounds, the primary mass loss event prior to complete charring is the loss of isobutylene (C₄H₈, MW ≈ 56.1 g/mol ). This protocol is designed to precisely identify the onset temperature of this decomposition.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of the amino acid tert-butyl ester hydrochloride into a clean, tared aluminum or platinum TGA pan.

-

Experimental Parameters:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, isolating the thermal elimination pathway.

-

Heating Rate: 10 °C/min. Rationale: This is a standard rate that provides a good balance between resolution and experimental time.[9]

-

Temperature Range: 25 °C to 300 °C. Rationale: This range covers typical ambient temperatures and extends well beyond the expected decomposition onset for most amino acid esters.[10]

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Calculate the first derivative of the mass loss curve (DTG). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.

-

Determine the onset temperature of decomposition from the initial mass loss step.

-

Quantify the percentage mass loss and compare it to the theoretical mass percentage of isobutylene for the specific amino acid ester.

-

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy of any thermal events, including decomposition.

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It detects phase transitions (like melting) and chemical reactions (like decomposition). For these compounds, melting is often closely followed by or coincident with decomposition.

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a Tzero aluminum pan.

-

Pan Sealing: Crimp the pan with a Tzero hermetic pinhole lid. Rationale: A pinhole lid allows volatile decomposition products like isobutylene to escape in a controlled manner, preventing a build-up of pressure that could rupture the pan and distort the thermogram.[11]

-

Experimental Parameters:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Program: Equilibrate at 25 °C, then ramp to 250 °C.

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify endothermic peaks. The first significant peak typically corresponds to the melting point (Tonset and Tpeak).

-

Decomposition may appear as a sharp or broad endotherm or exotherm, often overlapping with the melting peak.[10][12] A comparison with the TGA data is crucial to assign these events correctly.

-

Protocol Outline: Stability-Indicating HPLC Method

Objective: To develop and use an HPLC method that separates the intact amino acid tert-butyl ester hydrochloride from its primary degradant (the free amino acid) and any other impurities.

Causality: A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time. The key is chromatographic specificity: the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]

-

Column and Mobile Phase Selection:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point.

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water. Rationale: The acidic modifier ensures the amino and carboxylic acid groups are in a consistent protonation state and improves peak shape.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Method Development:

-

Develop a gradient elution method, starting with a low percentage of Mobile Phase B and ramping up. Rationale: A gradient is typically required to elute the more polar free amino acid degradant early in the run while retaining and resolving the less polar ester parent compound.[13]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable as it detects the peptide bond/carbonyl chromophore present in both the parent and degradant.[14]

-

-

Forced Degradation Study:

-

Subject samples of the material to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) to generate degradation products.

-

Analyze the stressed samples to ensure the primary degradants are resolved from the main peak and from each other. This demonstrates the method's specificity.

-

-

Formal Stability Study:

-

Place accurately weighed samples of the amino acid tert-butyl ester hydrochloride in controlled environment chambers (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

At specified time points (e.g., 0, 1, 3, 6 months), withdraw a sample, dissolve it in a suitable diluent (e.g., 50:50 water:acetonitrile), and analyze by the validated HPLC method.

-

Calculate the % purity (area normalization) and identify and quantify any degradation products.

-

Section 4: Key Factors Influencing Stability

The stability of amino acid tert-butyl ester hydrochlorides is a multifactorial issue. The following table summarizes the key factors and their impact.

| Factor | Impact on Stability | Causality & Field-Proven Insights |

| Temperature | High Impact | Elevated temperatures directly provide the activation energy for the thermal elimination (pyrolysis) pathway, leading to the formation of isobutylene and the free amino acid.[7][8] As a general rule, reaction rates double for every 10 °C increase (Arrhenius relationship). Storage should be at controlled, often refrigerated (2-8°C), temperatures. |

| Humidity / Water | High Impact | Water acts as a reactant in the acid-catalyzed hydrolysis pathway.[2] In the solid state, adsorbed surface water can create a localized acidic solution with the hydrochloride salt, accelerating ester cleavage even at ambient temperatures.[5] Control of humidity during storage is critical. |

| pH (in solution) | High Impact | These esters are most stable at a neutral to slightly acidic pH. They are highly susceptible to hydrolysis under strongly acidic conditions (AAL1 mechanism) and also hydrolyze under basic conditions (saponification). The hydrochloride salt itself creates an acidic environment in solution. |

| Solid-State Form | Moderate Impact | The crystalline form is generally more stable than the amorphous form. Amorphous material has higher molecular mobility and a greater surface area, making it more susceptible to degradation from atmospheric moisture and heat. Ensuring high crystallinity is a key goal in process development. |

Section 5: Practical Recommendations for Handling and Storage

Based on the thermodynamic principles and degradation pathways discussed, the following best practices are essential for maintaining the integrity of amino acid tert-butyl ester hydrochlorides:

-

Storage Conditions: Store in tightly sealed containers in a cold (2-8 °C), dry environment. The use of a desiccator or storage under an inert atmosphere (Nitrogen or Argon) is highly recommended to minimize exposure to moisture and oxygen.

-

Handling: When handling, minimize the time the container is open to the atmosphere to prevent moisture uptake. Use in a low-humidity environment if possible.

-

Solvent Selection: When preparing solutions for reactions, use anhydrous solvents to prevent premature hydrolysis. If aqueous solutions are required, prepare them fresh and use them promptly.

-

Characterization: Upon receiving a new batch or after prolonged storage, it is prudent to re-analyze the material by HPLC to confirm its purity and by Karl Fischer titration to determine its water content.

References

-

Bunnett, J. F. (1961). The Kinetics of AlEyGOxygen Fission in Ester Hydrolysis. tert.-Butyl 2 : 4 : 6-Trimethylbenzoate in Aqueous Ethanol. RSC Publishing. Retrieved from [Link]

-

University of East Anglia. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]

-

Stimson, V. R., & Lauder, I. (1962). Kinetics and mechanisms of the acid-catalysed hydrolysis of tertiary butyl acetate. Australian Journal of Chemistry. Retrieved from [Link]

-

Doubtnut. (2023). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Daly, N. J., & Ziolkowski, F. (1971). The thermal decomposition of t-butyl methyl ether. Australian Journal of Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Daly, N. J., & Wentrup, C. (1968). The thermal decomposition of t-butyl ethyl ether. Australian Journal of Chemistry. Retrieved from [Link]

-

Vedejs, E., & Daugulis, O. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Tetrahedron Letters. Retrieved from [Link]

-

Bwambok, D. K., et al. (2011). Chiral Ionic Liquids - Derived from Amino Acid Ester Cations. Wiley Analytical Science. Retrieved from [Link]

-

Tishmack, P. (2015). Solid State Considerations for Early Development. American Pharmaceutical Review. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

-

Baertschi, S. W., et al. (2017). STABILITY: PHYSICAL AND CHEMICAL. Informa Healthcare. Retrieved from [Link]

-

Zuo, Y., et al. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Badawy, S. I., et al. (1999). Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. Pharmaceutical Development and Technology. Retrieved from [Link]

-

Weiss, M. S., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. Retrieved from [Link]

-

Li, J., et al. (2008). Pyrolysis of methyl tert-butyl ether (MTBE). 2. Theoretical study of decomposition pathways. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Zuo, Y., et al. (2017). Stability of pharmaceutical salts in solid oral dosage forms. ResearchGate. Retrieved from [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

-

Trotter, E., et al. (2020). Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients. White Rose Research Online. Retrieved from [Link]

-

University of Greenwich. (n.d.). Thermal Studies of L, D and β-Alanine. Retrieved from [Link]

-

PubChem. (n.d.). Glycine tert-butyl ester hydrochloride. Retrieved from [Link]

-

Gotti, R., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Retrieved from [Link]

-

Pokorný, P., et al. (2023). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. MDPI. Retrieved from [Link]

-

Weiss, M. S., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

- Google Patents. (n.d.). JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride.

-

ResearchGate. (n.d.). Thermal stability of HCl‐A‐FAB powders. Retrieved from [Link]

-

Perrotin-Brunel, H., et al. (2011). Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). PMC. Retrieved from [Link]

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. gala.gre.ac.uk [gala.gre.ac.uk]

- 9. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Physicochemical Profiling and pKa Dynamics of Tert-Butyl 2-Aminopentanoate Hydrochloride

Executive Summary

Tert-butyl 2-aminopentanoate hydrochloride, commonly referred to as L-norvaline tert-butyl ester hydrochloride, is a highly specialized chiral building block extensively utilized in peptide synthesis and the development of amino acid prodrugs (). A fundamental physicochemical parameter governing its reactivity, solubility, and pharmacokinetic profile is the acid dissociation constant (pKa) of its alpha-amino group. This technical guide provides an in-depth mechanistic analysis of the pKa dynamics of tert-butyl 2-aminopentanoate hydrochloride, elucidating the structural causality behind its acidity, and outlines a self-validating empirical protocol for high-precision pKa determination.

Structural Causality and pKa Dynamics

In free alpha-amino acids like L-norvaline, the molecule exists predominantly as a zwitterion at physiological pH. The negatively charged carboxylate group stabilizes the adjacent protonated alpha-amino group via electrostatic attraction, resulting in a relatively high pKa for the amino group (typically ~9.5 to 9.8).

However, the esterification of the carboxyl group to form tert-butyl 2-aminopentanoate fundamentally alters this electronic environment. The predicted pKa of the alpha-amino group in L-norvaline tert-butyl ester is approximately 7.88 ± 0.35 (1)[1]. This significant reduction in pKa (a shift of nearly 2 pH units) is driven by two primary mechanistic factors:

-

Loss of Zwitterionic Stabilization : The bulky tert-butyl ester neutralizes the carboxylate charge, eliminating the electrostatic stabilization of the ammonium cation (2)[2].

-

Inductive Electron Withdrawal (-I Effect) : The ester carbonyl group exerts a strong electron-withdrawing inductive effect through the sigma bonds. This pulls electron density away from the alpha-carbon, destabilizing the protonated amine ( NH3+ ) and facilitating the release of a proton into the aqueous environment.

This phenomenon is consistent across alpha-amino acid esters, which typically exhibit alpha-amino pKa values ranging from 6.8 to 7.9 (3)[3]. At physiological pH (7.4), tert-butyl 2-aminopentanoate hydrochloride exists in an equilibrium where a significant fraction remains protonated, impacting its absorption and membrane permeability in prodrug formulations[2].

Implications in Peptide Synthesis and Prodrug Activation

In solid-phase and solution-phase peptide synthesis, the nucleophilicity of the alpha-amino group is strictly dependent on its protonation state. Because the pKa is ~7.88, the amine is predominantly protonated (and thus nucleophilically inert) when dissolved in neutral or mildly acidic media.

To activate the molecule for coupling (e.g., reacting with an activated ester), the equilibrium must be shifted toward the free base. This requires the introduction of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA, pKa ~10.5) or N-methylmorpholine (NMM, pKa ~7.4). The basicity of DIPEA ensures complete deprotonation of the norvaline ester without competing for the electrophile. Furthermore, in prodrug design, the lower pKa of amino acid esters facilitates electronic activation and intramolecular cyclization pathways at physiological pH, leading to the controlled release of the active parent drug (4)[4].

Deprotonation equilibrium and nucleophilic activation pathway for peptide synthesis.

Comparative Physicochemical Data

The following table summarizes the quantitative pKa shifts associated with the esterification of alpha-amino acids, highlighting the contrast between the free acid and the tert-butyl ester derivative.

| Compound | Alpha-Carboxyl pKa | Alpha-Amino pKa | Dominant State at pH 7.4 |

| L-Norvaline (Free Acid) | ~ 2.30 | ~ 9.70 | Zwitterion (Neutral overall) |

| Tert-butyl 2-aminopentanoate HCl | N/A (Protected) | 7.88 ± 0.35 | Cationic (Protonated amine) |

| Glycine methyl ester HCl | N/A (Protected) | 7.60 - 7.80 | Cationic (Protonated amine) |

| L-Valine ethyl ester HCl | N/A (Protected) | ~ 7.50 | Cationic (Protonated amine) |

Experimental Protocol: High-Precision Potentiometric pKa Determination

To empirically validate the pKa of tert-butyl 2-aminopentanoate hydrochloride, a highly controlled potentiometric titration must be employed. The following methodology is designed as a self-validating system to eliminate artifacts from ionic strength fluctuations, temperature variations, and atmospheric interference.

Step 1: System Calibration and Environmental Control

-

Action: Calibrate a high-precision glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) equilibrated exactly at 25.0 ± 0.1 °C using a thermostated water jacket.

-

Causality: pKa is a temperature-dependent thermodynamic value. Strict thermal regulation is mandatory to prevent Nernstian slope deviations and ensure reproducibility.

Step 2: Sample Preparation and Ionic Strength Maintenance

-

Action: Dissolve 2.0 mmol of tert-butyl 2-aminopentanoate hydrochloride in 50 mL of a 0.1 M KCl (or NaCl) background electrolyte solution.

-

Causality: The background electrolyte maintains a constant ionic strength throughout the titration, ensuring that the activity coefficients remain stable. This allows the measured apparent pKa to be accurately mathematically converted to the true thermodynamic pKa.

Step 3: Inert Atmosphere Purging

-

Action: Seal the titration vessel and continuously purge the headspace with high-purity Nitrogen ( N2 ) or Argon gas for 15 minutes prior to and during the titration.

-

Causality: Atmospheric CO2 dissolves in water to form carbonic acid, which introduces anomalous buffering regions and skews the titration curve.

Step 4: Forward Titration

-

Action: Titrate the solution with standardized 0.1 M NaOH using an automated micro-burette, adding titrant in 0.05 mL increments. Record the pH only after the reading stabilizes (drift < 0.001 pH/min).

Step 5: Data Analysis (First Derivative Method)

-

Action: Plot the titration curve (pH vs. Volume of NaOH). Calculate the first derivative ( dpH/dV ) to precisely identify the equivalence point (the peak of the derivative curve). Determine the pKa at the half-equivalence point using the Henderson-Hasselbalch equation: pH=pKa+log([A−]/[HA]) .

Step 6: Self-Validation (Reverse Titration)

-

Action: Immediately following the forward titration, perform a reverse titration using standardized 0.1 M HCl back to the starting pH.

-

Causality: If the forward and reverse titration curves do not perfectly overlap (hysteresis), it indicates that the tert-butyl ester underwent base-catalyzed hydrolysis at high pH. A perfect overlap validates the structural integrity of the analyte during the experiment, confirming the reliability of the derived pKa.

Self-validating potentiometric titration workflow for precise pKa determination.

References

- ChemicalBook. "L-NORVALINE T-BUTYL ESTER".

- Sigma-Aldrich. "L-Norvaline tert-butyl ester hydrochloride | 119483-47-5".

- Taylor & Francis Online. "Amino acid pro drugs for oral delivery: challenges and opportunities".

- Semantic Scholar. "The Proton Dissociation of Bio-Protic Ionic Liquids: [AAE]X Amino Acid Ionic Liquids".

- National Institutes of Health (NIH). "Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins".

Sources

Engineering the Unnatural: The Role of Norvaline Derivatives in Non-Canonical Amino Acid Research

Executive Summary

Non-canonical amino acids (ncAAs) have fundamentally expanded the chemical space available for protein engineering, peptidomimetic drug development, and synthetic biology[]. Among these, L-norvaline (Nva)—a straight-chain, non-proteinogenic isomer of valine—has emerged as a highly versatile building block[2]. While historically viewed as a toxic byproduct of leucine biosynthesis that threatens translational fidelity[3], modern biochemical techniques have repurposed Nva and its synthetic derivatives to optimize protein folding, enhance structural stability, and introduce bioorthogonal functionalities[]. This whitepaper provides an in-depth technical analysis of the mechanistic basis of Nva incorporation, the chemical synthesis of its derivatives, and self-validating protocols for their application in drug development.

Mechanistic Foundations: Exploiting aaRS Promiscuity

The foundational principle of incorporating Nva into recombinant proteins relies on the inherent promiscuity of aminoacyl-tRNA synthetases (aaRSs), specifically isoleucyl-tRNA synthetase (IleRS) and leucyl-tRNA synthetase (LeuRS)[4],[3].

These enzymes utilize a "double-sieve" editing mechanism to ensure translational fidelity. Because Nva lacks the steric bulk of branched-chain amino acids, it easily evades the first sieve (the synthetic activation site) and is activated to Nva-AMP at rates comparable to canonical valine[4],[5]. To prevent mistranslation, the CP1 editing domain of IleRS and LeuRS rapidly hydrolyzes misacylated Nva-tRNA[3],[5].

Causality in Experimental Design: Evolutionary data suggests that the editing domains of these synthetases were primarily optimized to eliminate Nva rather than closely related canonical amino acids[3],[6]. Consequently, Nva mistranslation inflicts significantly higher cellular toxicity than valine misincorporation[4],[2]. By utilizing editing-deficient E. coli strains or inducing targeted metabolic stress (e.g., oxygen deprivation), researchers can intentionally overwhelm this post-transfer editing, forcing the proteome-wide substitution of isoleucine or leucine with Nva[6],[2].

Logical flow of Norvaline activation and hydrolytic editing by Isoleucyl-tRNA Synthetase (IleRS).

Chemical Synthesis of Functionalized Norvaline Derivatives

Beyond direct biological incorporation, Nva serves as a robust scaffold for advanced chemical modifications in drug discovery[].

Fluorinated Norvalines

Fluorination is a premier strategy to modulate the hydrophobicity, membrane permeability, and protease resistance of peptide drugs[7]. The synthesis of difluorinated (DfpGly) and pentafluorinated (PfpGly) norvaline derivatives is achieved through the alkylation of chiral Ni(II) Schiff base complexes[7]. Causality: This specific synthetic route is chosen because it ensures exceptional stereocontrol. Yielding enantiomeric purities of >94% ee is non-negotiable, as the stereochemistry directly dictates the α-helix propensity and structural stability of the resulting peptidomimetics[7].

Bioorganometallic Conjugates

Nva derivatives have also been conjugated with robust (ONO pincer)ruthenium complexes via Suzuki-Miyaura cross-coupling[8]. Causality: The straight-chain nature of Nva allows for stable carbon-carbon bond formation without excessive steric hindrance. These Ru-complex-bound norvalines exhibit higher catalytic oxidizing abilities for alcohols than their parent complexes and self-assemble into supramolecular organogels due to the inherent hydrogen-bonding properties of the amino acid backbone[8],[9].

Quantitative Data: Properties of Norvaline Derivatives

The following table summarizes the physical and biological impacts of key Norvaline derivatives compared to canonical baselines.

| Derivative / Compound | Key Modification | Quantitative Metric | Biological / Chemical Impact |

| L-Norvaline (Nva) | Straight-chain isomer of Valine | ~10% substitution in editing-deficient E. coli | High toxicity; evades IleRS pre-transfer editing[4],[6] |

| Difluoronorvaline (DfpGly) | Partial side-chain fluorination | >94% ee, >90% de (Ni-complex synthesis) | Lowers hydrophobicity compared to canonical Nva[7] |

| Pentafluoronorvaline (PfpGly) | Full side-chain fluorination | >94% ee, >90% de | Strongly increases hydrophobicity and retention time[7] |

| Ru-bound Norvaline (L-1) | (ONO Pincer) Ruthenium conjugation | Enhanced catalytic turnover vs parent | Acts as a bioorganometallic catalyst; forms supramolecular gels[8],[9] |

| Nva / Norleucine (Nle) | Endogenous accumulation | UHPLC detection limits: 0.06 – 0.17 pmol | Requires strict bioprocess monitoring to prevent unwanted misincorporation[10] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating intrinsic quality control (QC) checkpoints that dictate whether the protocol can proceed.

Protocol 1: Gram-Scale Asymmetric Synthesis of Fluorinated Norvaline

Objective: Synthesize enantiopure PfpGly for peptidomimetic integration.

-

Alkylation: React the chiral Ni(II) Schiff base complex with pentafluorinated alkyl iodides under strictly controlled basic conditions to form the alkylated Ni(II) complex[7].

-

System Validation & QC (Critical Step): Isolate the intermediate complex and perform X-ray crystallographic structure determination and chiral HPLC.

-

Causality: The diastereomeric excess (de) must be >90%[7]. If this threshold is not met, the final enantiomeric purity will be compromised, and the batch must be discarded before proceeding to irreversible hydrolysis.

-

-

Acidic Hydrolysis: Hydrolyze the validated Ni(II) complex using previously established acidic conditions to liberate the free fluorinated amino acid[7].

-

Fmoc-Protection: React the free amino acid with Fmoc-Cl to yield the Fmoc-protected PfpGly (>94% ee), rendering it compatible with standard Solid-Phase Peptide Synthesis (SPPS)[7].

Protocol 2: Recombinant Misincorporation of Nva in E. coli

Objective: Force the proteome-wide substitution of isoleucine/leucine with Nva.

-

Strain Selection: Utilize an editing-deficient E. coli strain (e.g., D345A LeuRS) or a wild-type strain primed for metabolic stress[3],[6].

-

Fed-Batch Fermentation: Cultivate the cells using a glucose-limited fed-batch strategy under aerobic conditions. Introduce dissolved oxygen (DO) limitations by suddenly decreasing the aeration rate to mimic large-scale bioreactor gradients[11],[12].

-

System Validation & QC (Metabolic Shift): Monitor the accumulation of mixed acid fermentation products (specifically acetate and formate).

-

Induction: Spike the medium with exogenous L-Norvaline to outcompete remaining canonical amino acids, followed immediately by IPTG induction (0.5 mM) for 30 minutes[12].

-

Quantification: Harvest the inclusion bodies and soluble fractions. Utilize UHPLC with pre-column derivatization (ortho-phthaldialdehyde) to quantify Nva incorporation, ensuring detection sensitivity down to 0.06 pmol[10].

Step-by-step workflow for the forced recombinant incorporation of Norvaline in E. coli.

References

- Unnatural Amino Acids | Suppliers & Custom Synthesis - BOC Sciences. BOC Sciences.

- On the mechanism and origin of isoleucyl-tRNA synthetase editing against norvaline. OmicsDI.

- The physiological target for LeuRS translational quality control is norvaline - FULIR. IRB.

- Self-protective responses to norvaline-induced stress in a leucyl-tRNA synthetase editing-deficient yeast strain - PMC. NIH.

- On the Mechanism and Origin of Isoleucyl-tRNA Synthetase Editing against Norvaline.

- Synthesis and Applications of (ONO Pincer)Ruthenium‐Complex‐Bound Norvalines - PMC. NIH.

- Simultaneous analysis of the non-canonical amino acids norleucine and norvaline...

- Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex - ChemRxiv. ChemRxiv.

- Glucose-Limited Fed-Batch Cultivation Strategy to Mimic Large-Scale Effects in Escherichia coli... MDPI.

Sources

- 2. researchgate.net [researchgate.net]

- 3. fulir.irb.hr [fulir.irb.hr]

- 4. omicsdi.org [omicsdi.org]

- 5. On the Mechanism and Origin of Isoleucyl-tRNA Synthetase Editing against Norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Self-protective responses to norvaline-induced stress in a leucyl-tRNA synthetase editing-deficient yeast strain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis and Applications of (ONO Pincer)Ruthenium‐Complex‐Bound Norvalines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. preprints.org [preprints.org]

- 12. mdpi.com [mdpi.com]

Hygroscopic Nature of Tert-Butyl 2-Aminopentanoate Hydrochloride: Mechanistic Insights and Analytical Workflows

Executive Summary

Tert-butyl 2-aminopentanoate hydrochloride (also known as L-Norvaline tert-butyl ester hydrochloride, CAS 119483-47-5)[1] is a critical intermediate in peptide synthesis and active pharmaceutical ingredient (API) manufacturing. Like many amino acid ester hydrochlorides, it exhibits pronounced hygroscopicity. This technical guide elucidates the thermodynamic drivers of moisture sorption in hydrochloride salts, establishes robust analytical protocols for quantifying hygroscopicity using Dynamic Vapor Sorption (DVS), and provides data-driven mitigation strategies for storage and handling.

Mechanistic Basis of Hygroscopicity in Hydrochloride Salts

The propensity of pharmaceutical salts to absorb atmospheric moisture is governed by the interplay between crystal lattice energy and the hydration energy of the constituent ions.

-

Chloride Ion Hydration: The highly electronegative chloride anion acts as a potent hydrogen-bond acceptor. In the solid state, surface-exposed chloride ions attract atmospheric water molecules, initiating surface adsorption. Advanced spectroscopic studies have shown that the surface of model hydrochloride salts can even induce the dissociation of water molecules, further driving instability[2].

-

Steric vs. Polar Dynamics: Tert-butyl 2-aminopentanoate contains a bulky, hydrophobic tert-butyl ester group. While this moiety provides some steric shielding, the highly polar ammonium-chloride ( NH3+⋅Cl− ) ion pair dominates the molecule's thermodynamic profile. Water molecules coordinate around the chloride ions, disrupting the ionic lattice.

-

Deliquescence and Chemical Degradation: As relative humidity (RH) increases, capillary condensation occurs within the powder bed's interstitial pores. If the ambient RH exceeds the salt's Deliquescence Relative Humidity (DRH), the crystal lattice dissolves in its absorbed moisture, transitioning from a solid to a saturated solution[3]. Furthermore, moisture can mediate chemical instability, such as the hydrolysis of the tert-butyl ester back to the free amino acid, accelerated by the localized acidic microenvironment formed by the hydrochloride salt.

Fig 1: Thermodynamic progression of moisture uptake and degradation in hydrochloride salts.

Analytical Quantification: Dynamic Vapor Sorption (DVS)

To accurately profile the hygroscopicity of tert-butyl 2-aminopentanoate hydrochloride, static desiccator methods are insufficient due to long equilibration times and a lack of kinetic data. Dynamic Vapor Sorption (DVS) is the industry gold standard, providing a self-validating, gravimetric analysis of moisture-solid interactions[4].

Self-Validating DVS Protocol

This methodology utilizes continuous mass monitoring to ensure that absolute thermodynamic equilibrium is reached at each humidity step, validating the accuracy of the resulting sorption isotherm.

-

System Calibration: Calibrate the DVS microbalance using a certified standard weight. Verify humidity sensors using standard salt solutions (e.g., NaCl for 75% RH) to ensure environmental accuracy.

-

Sample Preparation: Accurately weigh 10–20 mg of tert-butyl 2-aminopentanoate hydrochloride into a tared quartz sample pan. Causality: A small mass ensures a thin, uniform powder bed, which minimizes diffusion resistance and prevents artificial hysteresis caused by bulk powder compaction.

-

Initial Drying Phase: Expose the sample to 0% RH at 25°C using dry nitrogen carrier gas. Causality: Nitrogen prevents oxidative degradation during the extended analysis time.

-

Validation Gate: Maintain 0% RH until the rate of mass change ( dm/dt ) is less than 0.002% per minute for at least 10 minutes. This mathematically validates the complete removal of unbound surface water, establishing a true dry mass baseline ( m0 ).

-

-

Sorption Cycle: Increase RH from 0% to 90% in 10% increments.

-

Validation Gate: At each step, the system must hold the RH constant until dm/dt<0.002%/min . The mass at this plateau is recorded as the true equilibrium mass.

-

-